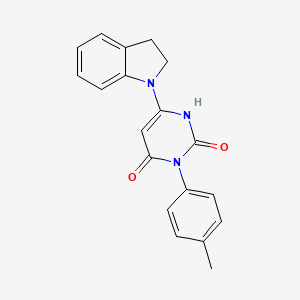
6-(indolin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound’s name suggests it is a pyrimidine derivative, which is a type of organic compound that is often found in DNA and RNA. The “indolin-1-yl” and “p-tolyl” groups suggest the presence of an indole ring and a toluene derivative, respectively.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an indole derivative with a pyrimidine derivative in the presence of a catalyst. The exact conditions would depend on the specific reactivity of the starting materials.Molecular Structure Analysis
The molecular structure could be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques would provide information on the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The reactivity of the compound could be studied by reacting it with various reagents and observing the products. This would provide information on the functional groups present in the molecule and their reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined using various analytical techniques.科学的研究の応用
Synthesis and Chemical Properties
Synthesis Techniques : Research has explored various synthesis techniques for compounds similar to 6-(indolin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. For instance, the facile construction of substituted pyrimido[4,5-d]pyrimidones by transformation of enaminouracil has been investigated, highlighting methods to create pyrimidine derivatives (Hamama et al., 2012).
Chemical Reactions : Studies have also focused on the reactions of related pyrimidine derivatives with other chemical entities, such as heterocyclic amines and formaldehyde, to form new ring systems (El-Ahl, 2000).
Biological and Medicinal Applications
Antimicrobial Properties : Some derivatives of pyrimidine-2,4(1H,3H)-dione, closely related to the compound of interest, have been studied for their antimicrobial properties. For example, the synthesis and antimicrobial evaluation of certain derivatives have shown moderate activity against bacterial strains like S. aureus and E. coli (Vlasov et al., 2022).
Antiviral Activities : Research has been conducted on pyrimidine-2,4(1H,3H)-dione derivatives for their potential antiviral activities, especially against viruses like Hepatitis A and Herpes simples (El-Etrawy & Abdel-Rahman, 2010).
Agricultural Applications
- Herbicidal Activities : Some pyrimidine-2,4(1H,3H)-dione compounds have been synthesized and evaluated for their herbicidal activities. Certain derivatives have shown promising results in controlling weeds in agricultural settings (Huazheng, 2013).
Safety And Hazards
The safety and hazards associated with the compound would depend on its reactivity and biological activity. This could be determined through toxicity studies and by consulting material safety data sheets (MSDS).
将来の方向性
Future research on the compound could involve further studies on its synthesis, reactivity, and biological activity. This could lead to the development of new methods for its synthesis, or new applications for the compound in medicine or industry.
Please note that this is a general approach and the specific details would depend on the exact nature of the compound and the available resources. It’s always recommended to consult with a professional chemist or researcher for accurate information.
特性
IUPAC Name |
6-(2,3-dihydroindol-1-yl)-3-(4-methylphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-6-8-15(9-7-13)22-18(23)12-17(20-19(22)24)21-11-10-14-4-2-3-5-16(14)21/h2-9,12H,10-11H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNSMSJVEGSBFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(NC2=O)N3CCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(indolin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2354082.png)
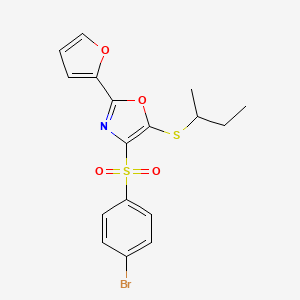
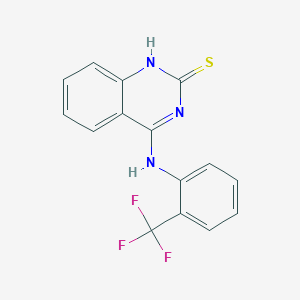
![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B2354087.png)
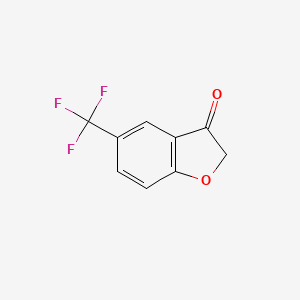
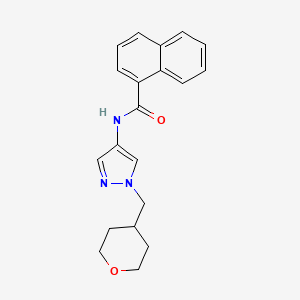
![2-(ethylthio)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide](/img/structure/B2354092.png)
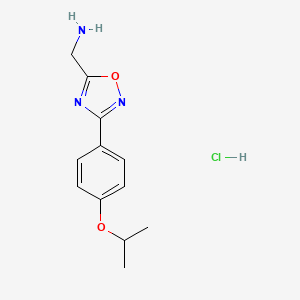
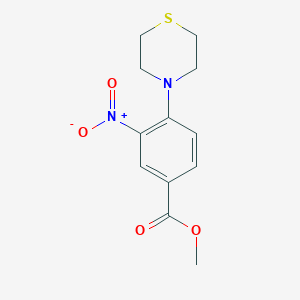
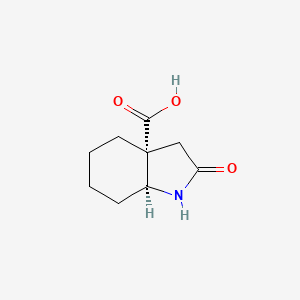
![3-cinnamyl-8-(2-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2354097.png)
![5-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2354099.png)
![1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-N-[2-(3-methyl-2-thienyl)ethyl]piperidine-4-carboxamide](/img/structure/B2354102.png)
![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide](/img/structure/B2354103.png)